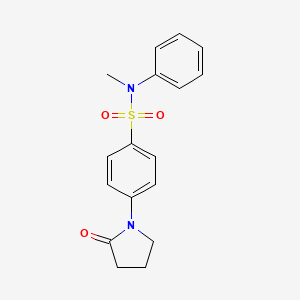
N-methyl-4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide, commonly known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase inhibitors (HDACIs). It has been widely studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
作用机制
MS-275 exerts its pharmacological effects by inhibiting HDAC activity, leading to the hyperacetylation of histones and the re-expression of silenced genes. HDACs are enzymes that remove acetyl groups from histones, leading to the compaction of chromatin and the suppression of gene expression. By inhibiting HDAC activity, MS-275 promotes the acetylation of histones, leading to the relaxation of chromatin and the activation of gene expression.
Biochemical and Physiological Effects:
MS-275 has been shown to induce cell cycle arrest and apoptosis in cancer cells, improve cognitive function and reduce neuroinflammation in neurodegenerative disorders, and reduce inflammation and oxidative stress in inflammatory conditions. These effects are mediated by the re-expression of silenced genes and the downregulation of oncogenes.
实验室实验的优点和局限性
MS-275 has several advantages for lab experiments, including its high potency, selectivity, and stability. However, it also has some limitations, including its potential toxicity, off-target effects, and limited solubility.
未来方向
There are several future directions for the study of MS-275, including:
1. Further exploration of its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
2. Investigation of its potential synergy with other drugs or therapies.
3. Development of more potent and selective N-methyl-4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide based on the structure of MS-275.
4. Investigation of its potential side effects and toxicity in preclinical and clinical studies.
5. Development of novel drug delivery systems to improve its solubility and bioavailability.
In conclusion, MS-275 is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of HDAC activity, leading to the re-expression of silenced genes and the downregulation of oncogenes. Although it has some limitations, its advantages and future directions make it a promising candidate for further research.
合成方法
MS-275 can be synthesized through a multi-step process involving the reaction of 4-nitrobenzenesulfonyl chloride with N-methylpyrrolidine followed by the reduction of the nitro group to an amine using hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with N-phenylbenzamide in the presence of triethylamine to yield MS-275.
科学研究应用
MS-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. In cancer, MS-275 has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC activity, leading to the re-expression of tumor suppressor genes and the downregulation of oncogenes. In neurodegenerative disorders, MS-275 has been shown to improve cognitive function and reduce neuroinflammation by inhibiting HDAC activity and promoting the expression of neuroprotective genes. In inflammatory conditions, MS-275 has been shown to reduce inflammation and oxidative stress by inhibiting HDAC activity and promoting the expression of anti-inflammatory genes.
属性
IUPAC Name |
N-methyl-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-18(14-6-3-2-4-7-14)23(21,22)16-11-9-15(10-12-16)19-13-5-8-17(19)20/h2-4,6-7,9-12H,5,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPHAURMJCOKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide](/img/structure/B5818879.png)
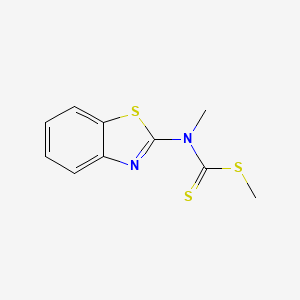
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-methyl-3-furamide](/img/structure/B5818893.png)
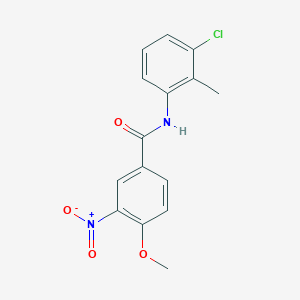
![6-(benzylamino)-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5818907.png)
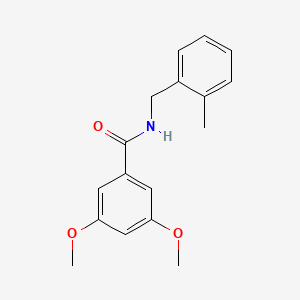
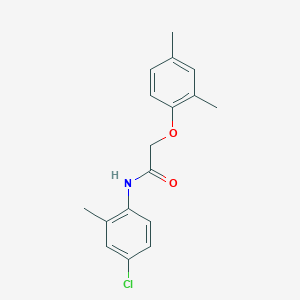
![4-chloro-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5818919.png)
methyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide hydrochloride](/img/structure/B5818925.png)
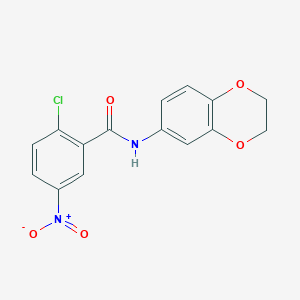
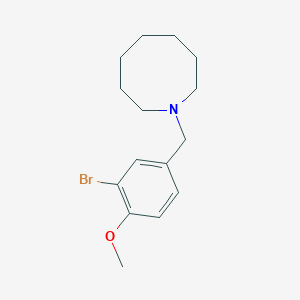

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5818958.png)
